molecular formula C17H22ClN3O4 B2798469 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride CAS No. 474647-90-0

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride

Cat. No.: B2798469
CAS No.: 474647-90-0
M. Wt: 367.83
InChI Key: FJUYNDRQUJEPSW-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride is a synthetic small molecule featuring:

  • A phthalimide moiety (1,3-dioxoisoindole), known for its electron-withdrawing properties and role in bioactive compounds (e.g., immunomodulators like thalidomide derivatives).
  • An acetamide linker connecting the phthalimide to a 3-(morpholin-4-yl)propyl group, which enhances solubility and bioavailability through morpholine’s polar, oxygen-rich structure.
  • A hydrochloride salt, improving aqueous solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4.ClH/c21-15(18-6-3-7-19-8-10-24-11-9-19)12-20-16(22)13-4-1-2-5-14(13)17(20)23;/h1-2,4-5H,3,6-12H2,(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUYNDRQUJEPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Phthalimide-Containing Acetamides

Compound 1 : 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide (CAS 611193-45-4)
  • Key Differences :
    • Substitution on the acetamide nitrogen: A 4-(morpholinylsulfonyl)phenyl group replaces the 3-(morpholin-4-yl)propyl chain.
    • Functional Impact :
  • The phenyl ring introduces rigidity, reducing conformational flexibility compared to the propyl chain in the target compound.
Property Target Compound Compound 1
Molecular Formula C₁₉H₂₂ClN₃O₃ C₂₀H₁₉N₃O₆S
Molecular Weight 387.85 g/mol 429.45 g/mol
Solubility (Predicted) High (due to hydrochloride salt) Moderate (sulfonyl group adds polarity but reduces lipophilicity)
Pharmacokinetic Profile Likely enhanced BBB penetration Limited BBB penetration (polar sulfonyl group)
Compound 2 : Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride (CAS 97338-03-9)
  • Key Differences: Ester group replaces the acetamide linker. Aminophenyl substituent introduces a basic primary amine (pKa ~4–5). Functional Impact:
  • The ester increases hydrolytic instability compared to the stable acetamide bond.
  • The amino group enhances solubility but may lead to oxidative metabolism (e.g., N-oxidation).

Morpholine/Amide Derivatives

Compound 3 : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
  • Key Differences: Morpholinone core (2-oxomorpholine) replaces the morpholine group. Acetyl and dimethyl substituents on the morpholinone alter ring conformation and steric bulk. Functional Impact:
Property Target Compound Compound 3
Hydrogen Bond Acceptors 5 (amide + morpholine O) 6 (amide + morpholinone O + acetyl O)
LogP (Predicted) ~1.2 ~2.5
Metabolic Stability Stable (morpholine resists oxidation) Moderate (acetyl group susceptible to hydrolysis)
Compound 4 : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Key Differences :
    • Dichlorophenyl group replaces the phthalimide.
    • Pyrazolone ring introduces a planar, conjugated system with hydrogen-bonding sites (N–H and carbonyl).
    • Functional Impact :
  • Dichlorophenyl enhances lipophilicity (LogP ~3.5) and π-π stacking.

Indole-Based Acetamides

Compound 5 : 2-(4-Chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide (CAS 1144456-71-2)
  • Key Differences :
    • Indole ring replaces the phthalimide.
    • Isopropoxypropyl chain introduces ether functionality.
    • Functional Impact :
  • Indole’s aromaticity enables π-stacking with tryptophan residues in proteins.
  • Ether linkage increases flexibility and reduces polarity compared to morpholine.

Structural and Functional Insights

Hydrogen Bonding and Crystal Packing

  • The target compound’s hydrochloride salt likely forms N–H⋯Cl⁻ and O–H⋯Cl⁻ interactions , stabilizing its crystalline lattice. In contrast, Compound 5 forms C–H⋯O/N interactions due to the absence of ionic groups .

Pharmacokinetic Considerations

  • The morpholine group in the target compound enhances solubility and may facilitate CYP450-independent metabolism , reducing drug-drug interactions. Compounds with sulfonyl (Compound 1) or ester (Compound 2) groups are more prone to enzymatic degradation.

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